molecular formula C6H7NO3 B14266089 3-Carbamoyl-2-methylidenebut-3-enoic acid CAS No. 138522-03-9

3-Carbamoyl-2-methylidenebut-3-enoic acid

Katalognummer: B14266089
CAS-Nummer: 138522-03-9
Molekulargewicht: 141.12 g/mol
InChI-Schlüssel: JSXRVDKXGUUAPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Carbamoyl-2-methylidenebut-3-enoic acid is an organic compound with a unique structure that includes both a carbamoyl group and a methylidene group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-2-methylidenebut-3-enoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a carbamoylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Carbamoyl-2-methylidenebut-3-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Carbamoyl-2-methylidenebut-3-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research into its potential therapeutic effects and use in drug development is ongoing.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Carbamoyl-2-methylidenebut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Carbamoyl-2-methylidenebut-3-enoic acid include other carbamoyl and methylidene-containing compounds, such as:

  • 3-Carbamoyl-2-methylidenebutanoic acid
  • 3-Carbamoyl-2-methylidenepent-3-enoic acid

Uniqueness

What sets this compound apart is its specific structure, which imparts unique reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

138522-03-9

Molekularformel

C6H7NO3

Molekulargewicht

141.12 g/mol

IUPAC-Name

3-carbamoyl-2-methylidenebut-3-enoic acid

InChI

InChI=1S/C6H7NO3/c1-3(5(7)8)4(2)6(9)10/h1-2H2,(H2,7,8)(H,9,10)

InChI-Schlüssel

JSXRVDKXGUUAPR-UHFFFAOYSA-N

Kanonische SMILES

C=C(C(=C)C(=O)O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.